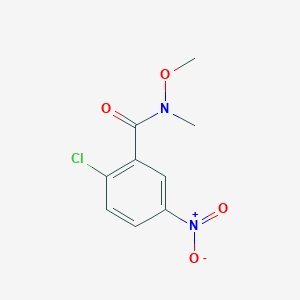

2-Chloro-N-methoxy-N-methyl-5-nitrobenzamide

Description

Contextualization within Benzamide (B126) Chemistry Research

Benzamide and its derivatives are a cornerstone of modern organic and medicinal chemistry. The benzamide framework, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a versatile scaffold for the development of a wide array of compounds with significant biological activities. These activities include, but are not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The stability of the amide bond, coupled with the potential for diverse substitutions on the aromatic ring, makes benzamides attractive targets in drug discovery and materials science. The ease of synthesis and the commercial availability of a vast number of starting materials further contribute to their prevalence in research.

Scope and Significance of Academic Research on 2-Chloro-N-methoxy-N-methyl-5-nitrobenzamide

Academic research on this compound appears to be limited, with the compound primarily being documented as a chemical intermediate rather than an end product with specific biological or material applications. Its significance lies in its utility in multi-step organic syntheses. As a Weinreb amide, it is a valuable precursor for the synthesis of ketones, a fundamental transformation in organic chemistry. The presence of chloro and nitro groups on the benzene ring provides sites for further chemical modifications, making it a useful building block for more complex molecules. A patent in the field of BACE1 inhibitors mentions a related compound, 4-((4-bromophenyl)thio)-2-chloro-N-methoxy-N-methyl-5-nitrobenzamide, suggesting that the title compound is a precursor in the synthesis of potentially bioactive molecules.

Review of Related Nitro- and Chloro-Benzamide Derivatives in Scholarly Literature

The scholarly literature is rich with studies on various nitro- and chloro-substituted benzamide derivatives. Nitrobenzamides have been investigated for a range of biological activities, including their potential as anti-inflammatory agents. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzamide system, which can be exploited in the design of molecules with specific functions.

Similarly, chloro-substituted benzamides are a well-explored class of compounds. The introduction of chlorine atoms can enhance the lipophilicity of a molecule, which may improve its pharmacokinetic properties. Numerous chloro-benzamide derivatives have been synthesized and evaluated for their antimicrobial and disinfectant activities. The chloro-substituent also serves as a useful handle for further synthetic transformations, such as cross-coupling reactions.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-methoxy-N-methyl-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c1-11(16-2)9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAYSDXFHQMOSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

Detailed experimental data for the physical properties of 2-Chloro-N-methoxy-N-methyl-5-nitrobenzamide are not extensively reported in publicly available literature. However, its basic chemical properties can be derived from its structure.

| Property | Data |

| Molecular Formula | C₉H₉ClN₂O₄ |

| Molecular Weight | 244.63 g/mol |

| CAS Number | 1184366-24-2 |

| Appearance | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Not reported |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro N Methoxy N Methyl 5 Nitrobenzamide

Reactivity of the Benzamide (B126) Moiety in 2-Chloro-N-methoxy-N-methyl-5-nitrobenzamide

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: a substituted aromatic ring and a Weinreb amide. The aromatic core, a benzene (B151609) ring, is substituted with a chloro group, a nitro group, and the N-methoxy-N-methylcarboxamide group. This substitution pattern creates a unique electronic environment that governs the molecule's reactivity in various organic transformations.

Nucleophilic substitution reactions are a key feature of the reactivity of this compound, with two primary sites susceptible to nucleophilic attack: the aromatic ring and the carbonyl carbon of the amide.

The presence of a halogen, in this case, a chloro substituent, on the aromatic ring opens the possibility for nucleophilic aromatic substitution (SNAr). libretexts.org In this type of reaction, a nucleophile displaces a leaving group, such as a halide, from an aromatic ring. wikipedia.org The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. Aromatic rings, being electron-rich, are generally poor substrates for nucleophilic attack. However, the presence of potent electron-withdrawing groups can significantly decrease the electron density of the ring, thereby activating it towards nucleophilic substitution. libretexts.orglibretexts.org

In this compound, the nitro group (-NO2) at the 5-position (para to the chloro group) and the chloro group (-Cl) at the 2-position (ortho to the amide) are electron-withdrawing. The nitro group, in particular, is a strong activator for SNAr reactions when positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgdoubtnut.com This is due to its ability to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgyoutube.com The attack of a nucleophile on the carbon bearing the chloro group leads to the formation of this resonance-stabilized anionic intermediate, which is the rate-determining step of the reaction. nih.gov The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the substitution product. nih.gov Therefore, the chloro substituent in this compound is expected to be susceptible to displacement by various nucleophiles under appropriate reaction conditions.

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | libretexts.orgwikipedia.org |

| Leaving Group | Chloro (-Cl) | libretexts.org |

| Activating Group | Nitro (-NO2) at para position | libretexts.orgdoubtnut.com |

| Key Intermediate | Meisenheimer Complex | wikipedia.org |

| Rate-Determining Step | Formation of the Meisenheimer complex | nih.gov |

The carbonyl carbon of the N-methoxy-N-methylamide (Weinreb amide) functionality is an electrophilic center and is susceptible to nucleophilic attack. orientjchem.org A significant advantage of the Weinreb amide is its controlled reactivity towards strong nucleophiles like organolithium and Grignard reagents. researchgate.netorganic-chemistry.org Unlike other carboxylic acid derivatives such as esters or acid chlorides, which often undergo over-addition to yield tertiary alcohols, Weinreb amides typically react with one equivalent of the organometallic reagent to form a stable tetrahedral intermediate. orientjchem.orgorganic-chemistry.orgresearchgate.net

This stability is attributed to the formation of a five-membered chelate with the metal ion, which prevents the collapse of the intermediate and subsequent addition of a second equivalent of the nucleophile. organic-chemistry.orgwisc.edu Upon acidic workup, this stable intermediate readily hydrolyzes to afford the corresponding ketone in high yield. orientjchem.orgorganic-chemistry.org This reactivity makes this compound a valuable precursor for the synthesis of various ketones.

| Nucleophile | Product after Workup | Reference |

|---|---|---|

| Organolithium Reagents (R-Li) | Ketone (Ar-CO-R) | orientjchem.orgresearchgate.net |

| Grignard Reagents (R-MgX) | Ketone (Ar-CO-R) | orientjchem.orgresearchgate.net |

| Hydride Reagents (e.g., LiAlH4) | Aldehyde (Ar-CHO) | psu.eduresearchgate.net |

While the electron-withdrawing nature of the nitro and chloro groups deactivates the aromatic ring towards electrophilic aromatic substitution (EAS), these reactions can still occur under forcing conditions. masterorganicchemistry.com The directing effects of the existing substituents determine the position of the incoming electrophile. The chloro group is an ortho, para-director, while the nitro group is a meta-director. In this compound, the positions ortho and para to the chloro group are at C3 and C6. The positions meta to the nitro group are at C3 and C1 (the position of the amide group).

Given that the ring is strongly deactivated, predicting the major product of an EAS reaction can be complex. The directing effects of the substituents can either reinforce or oppose each other. In this case, both the chloro and nitro groups would direct an incoming electrophile to the C3 position. Therefore, electrophilic substitution, if it occurs, would be expected to happen at the C3 position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org

The nitro group is a versatile functional group that can be reduced to various other nitrogen-containing functionalities, most commonly an amino group. wikipedia.org The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. acs.org A wide array of reducing agents and conditions have been developed for this purpose, offering varying degrees of chemoselectivity. organic-chemistry.org

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Metal-based reductions using iron, zinc, or tin in acidic media are also widely employed. commonorganicchemistry.com Other reagents like sodium hydrosulfite and tin(II) chloride can also effect this transformation. wikipedia.org The choice of reducing agent is crucial, especially when other reducible functional groups are present in the molecule. In the case of this compound, the Weinreb amide and the chloro group need to be considered. While the Weinreb amide is generally stable to many reducing conditions, the chloro group can be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.

| Reducing Agent/Conditions | Primary Product | Reference |

|---|---|---|

| H2, Pd/C | Amine (-NH2) | commonorganicchemistry.com |

| Fe, Acid (e.g., HCl, Acetic Acid) | Amine (-NH2) | commonorganicchemistry.com |

| Zn, Acid (e.g., HCl, Acetic Acid) | Amine (-NH2) | commonorganicchemistry.com |

| SnCl2, HCl | Amine (-NH2) | wikipedia.orgcommonorganicchemistry.com |

| Raney Nickel, H2 | Amine (-NH2) | commonorganicchemistry.com |

| Sodium Hydrosulfite (Na2S2O4) | Amine (-NH2) | wikipedia.org |

| Raney Nickel, Hydrazine (B178648) | Hydroxylamine (-NHOH) | wikipedia.org |

Nucleophilic Substitution Reactions

Reactivity of the N-methoxy-N-methylamide Functionality

The N-methoxy-N-methylamide, or Weinreb amide, is a highly useful functional group in modern organic synthesis. researchgate.net Its primary utility lies in its ability to act as an effective acylating agent for the synthesis of ketones and aldehydes. psu.edu As discussed in section 3.1.1.2, its reaction with organometallic reagents is a cornerstone of its reactivity. orientjchem.org

Beyond acylation, the Weinreb amide can undergo reduction to the corresponding aldehyde using hydride reagents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H). researchgate.net The reaction proceeds through a similar stable chelated intermediate, which upon workup yields the aldehyde. wisc.edu

Furthermore, the Weinreb amide functionality can also serve as a directing group in transition metal-catalyzed C-H functionalization reactions. nih.gov This allows for the selective introduction of functional groups at positions ortho to the amide, providing a powerful tool for the synthesis of highly substituted aromatic compounds. However, the presence of a nitro group on the aromatic ring can sometimes inhibit these types of reactions. nih.gov The N-O bond of the Weinreb amide can also undergo reductive cleavage under certain conditions. researchgate.net

Role of the N-Methoxy Group in Directed Reactions

The N-methoxy group in N-methoxy-N-methylamides, commonly known as Weinreb amides, is a key determinant of their chemical reactivity. Beyond their celebrated stability towards nucleophiles and their utility in ketone synthesis, the N-methoxy group can actively participate in and direct the course of various chemical reactions. This is particularly evident in metal-catalyzed processes where it can act as a directing group or participate in novel coupling reactions.

N-S Coupling Reactions and Nitrene-Transfer Processes

While direct studies on this compound are not prevalent in the literature, the reactivity of analogous N-methoxy arylamides provides significant insights into potential N-S coupling reactions. Research has demonstrated that N-methoxy arylamides can undergo iron-catalyzed N=S bond coupling with sulfoxides to form N-acyl sulfoximines. This transformation highlights the capability of the N-methoxy amide to serve as a precursor to a reactive nitrene-like species under catalytic conditions. The reaction is thought to proceed via activation of the N-methoxy amide by the iron catalyst, facilitating the coupling with the sulfoxide. The process is tolerant of a wide array of functional groups on the aromatic ring, suggesting that the chloro and nitro substituents on the target compound would likely be compatible with these reaction conditions.

The general scheme for such a reaction, based on related N-methoxy arylamides, can be envisioned as follows:

General Reaction Scheme for Iron-Catalyzed N-S Coupling < > > Reactants > Catalyst > Product > > > N-Methoxy Arylamide > FeCl₃ > N-Acyl Sulfoximine > > > Sulfoxide > > >

This type of reactivity underscores the potential of the N-O bond in this compound to participate in reactions beyond simple amide chemistry, opening avenues for the synthesis of novel sulfur-containing compounds.

Other Metal-Catalyzed Reactions

The N-methoxy group is also known to influence other metal-catalyzed reactions, particularly in the realm of C-H activation and cross-coupling reactions where it can function as a directing group. Although specific examples involving this compound are scarce, the broader class of N-methoxy amides has been shown to undergo selective O-arylation in copper-catalyzed C-O cross-coupling reactions with arylboronic acids.

In these reactions, the N-methoxy group is believed to play a crucial role. It is proposed that the N-methoxy amide can tautomerize to an O-protected hydroxamic acid form, which then participates in the coupling reaction at the oxygen atom rather than the nitrogen. This selective O-arylation is facilitated by the copper catalyst and is sensitive to the electronic and steric properties of the substrates. The presence of the electron-withdrawing nitro group and the ortho-chloro substituent on the benzoyl moiety of this compound would be expected to influence the electronic properties of the amide and, consequently, its reactivity in such transformations.

Homolytic Cleavage Pathways of N-O Bonds in N,N-Dialkoxyamides

The N-O bond in alkoxyamides is relatively weak and susceptible to homolytic cleavage under thermal or photochemical conditions, leading to the formation of radical intermediates. This reactivity pathway offers a complementary approach to the ionic reactions more commonly associated with amides.

Formation and Reactivity of Alkoxyamidyl and Alkoxyl Radicals

The alkoxyamidyl radical, in particular, can undergo a variety of transformations, including hydrogen abstraction, addition to unsaturated systems, and cyclization reactions. The presence of the electron-withdrawing nitro group and the chloro substituent on the aromatic ring of this compound would likely influence the stability and reactivity of the corresponding amidyl radical.

Dimerization Pathways of Amide-Derived Radicals

Amide-derived radicals, including amidyl radicals, can undergo dimerization to form new C-C or N-N bonds. In the context of related compounds, such as N-chloro-N-methoxy-4-nitrobenzamide, methanolysis in the presence of a base has been observed to yield a dimeric product, N,N'-bis(4-nitrobenzoyl)-N,N'-dimethoxyhydrazine. This suggests a reaction pathway involving the formation of an aminyl radical intermediate, which then dimerizes.

A similar pathway could be envisioned for this compound under appropriate reductive conditions. The formation of an amidyl radical, followed by dimerization, would lead to a hydrazine-linked dimeric structure. The specific conditions required to induce such a reaction and the influence of the chloro and nitro substituents on the efficiency of the dimerization process would be key areas for experimental investigation.

Interplay of Substituent Effects on Reactivity and Selectivity in this compound

The electron-withdrawing nature of the nitro group, and to a lesser extent the chloro group, deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. These substituents also influence the acidity of any alpha-protons and the reactivity of the carbonyl group. The ortho-position of the chloro group relative to the amide functionality can exert steric hindrance, potentially influencing the approach of reagents to the carbonyl center or the amide nitrogen.

The N-methoxy and N-methyl groups also have a significant impact. The N-methoxy group, as discussed, can direct metal-catalyzed reactions and participate in unique coupling processes. The N-methyl group contributes to the steric environment around the amide bond and influences its rotational barrier.

The combined effects of these substituents are summarized in the table below:

Influence of Substituents on the Reactivity of this compound < > > Substituent > Position > Electronic Effect > Steric Effect > Potential Influence on Reactivity > > > Chloro > 2- (ortho) > Electron-withdrawing (inductive), Weakly deactivating > Moderate > Can direct ortho-lithiation, may sterically hinder reactions at the carbonyl group. > > > Nitro > 5- (para to Chloro) > Strongly electron-withdrawing (inductive and resonance), Strongly deactivating > Moderate > Deactivates the ring to electrophilic attack, activates for nucleophilic aromatic substitution. > > > N-Methoxy > Amide Nitrogen > Electron-donating (resonance), Electron-withdrawing (inductive) > Moderate > Directs metal-catalyzed reactions, participates in N-S and C-O coupling, weakens the N-O bond for homolytic cleavage. > > > N-Methyl > Amide Nitrogen > Electron-donating (inductive) > Small > Contributes to the steric environment around the amide bond. > >

Electronic Effects of Chlorine and Nitro Groups

The chemical behavior of the benzene ring in this compound is profoundly influenced by the electron-withdrawing nature of the chlorine and nitro substituents. These groups modify the electron density of the aromatic system, thereby dictating its susceptibility to attack by various reagents.

The nitro group (-NO₂) is a powerful deactivating group, withdrawing electron density from the aromatic ring through both the inductive effect (-I) and the resonance effect (-R). nih.gov Its strong electronegativity pulls electron density through the sigma bond framework (inductive effect). Simultaneously, the nitro group delocalizes electrons from the ring into its own pi system, as shown in resonance structures, placing partial positive charges on the ortho and para positions relative to its location. libretexts.org In this specific molecule, the nitro group at C5 strongly deactivates the entire ring, particularly positions C4 and C6.

The cumulative effect of a chlorine atom at C2 and a nitro group at C5 renders the aromatic ring of this compound significantly electron-deficient. This strong deactivation makes electrophilic aromatic substitution reactions challenging. Conversely, the pronounced electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr), a mechanism favored by the presence of strong electron-withdrawing groups. nih.govnih.gov The nitro group, in particular, can stabilize the negative charge of the intermediate Meisenheimer complex formed during nucleophilic attack. nih.gov

The electronic influence of substituents can be quantified using Hammett constants (σ), which measure the effect of a substituent on the ionization of benzoic acid. A positive value indicates an electron-withdrawing group.

| Substituent | Position | Hammett Constant (σ) | Primary Electronic Effect |

|---|---|---|---|

| -Cl | meta | +0.37 | Strongly Inductive (-I) |

| -Cl | para | +0.23 | Inductive (-I) > Resonance (+R) |

| -NO₂ | meta | +0.71 | Strongly Inductive (-I) |

| -NO₂ | para | +0.78 | Strongly Inductive (-I) & Resonance (-R) |

Data sourced from published studies on Hammett substituent constants. scispace.compitt.edu

Steric Hindrance and Regiochemical Control in Substituted Benzamides

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede the approach of reacting species, thereby influencing reaction rates and regioselectivity. wikipedia.org In this compound, the substituents on the aromatic ring and the N-methoxy-N-methyl (Weinreb) amide group create distinct steric environments that control reactivity.

The chlorine atom at the C2 position (ortho to the amide) presents significant steric bulk. nsf.gov This ortho-substituent can force the amide group to twist out of the plane of the benzene ring. wikipedia.org Such a conformational change disrupts the π-orbital overlap between the carbonyl group and the aromatic system, which can alter the electronic properties and reactivity of the amide. This steric clash can hinder reactions that require a nucleophile to attack the carbonyl carbon of the amide.

Furthermore, the ortho-chloro group sterically shields the C6 position of the aromatic ring. This hindrance can play a crucial role in directing the outcome of reactions like nucleophilic aromatic substitution. While the ring is electronically activated for SNAr reactions, an incoming nucleophile would face greater steric repulsion at C6 compared to C4, which is only flanked by a hydrogen atom. Therefore, nucleophilic attack is more likely to occur at the C4 position, which is para to the strongly activating nitro group and less sterically encumbered.

The N-methoxy-N-methyl amide (Weinreb amide) functionality itself contributes to the steric and electronic landscape. nih.gov This group is valued in synthesis because it forms a stable, chelated tetrahedral intermediate upon addition of organometallic reagents, preventing over-addition. acs.orgorganic-chemistry.orgorientjchem.org This chelation ability can also influence the regiochemical outcome of reactions by coordinating with reagents and directing their approach. nih.gov

The combined steric and electronic factors provide a high degree of regiochemical control. For instance, in a potential SNAr reaction, the nitro group at C5 strongly activates the C4 (para) and C6 (ortho) positions. However, the steric hindrance from the ortho-chloro group at C2 disfavors attack at C6, making C4 the most probable site for substitution.

| Position on Benzene Ring | Adjacent Substituents | Steric Hindrance Level | Electronic Influence | Predicted Reactivity (SNAr) |

|---|---|---|---|---|

| C4 | -H, -NO₂ | Low | Activated (para to -NO₂) | Favored Site |

| C6 | -H, -C(O)N(OCH₃)CH₃, -Cl (nearby) | High | Activated (ortho to -NO₂) | Disfavored Site |

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation of 2 Chloro N Methoxy N Methyl 5 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structures in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Structural Confirmation

Proton (¹H) NMR spectroscopy is a primary technique for verifying the structural integrity of 2-Chloro-N-methoxy-N-methyl-5-nitrobenzamide by identifying the number, chemical environment, and coupling interactions of the protons. The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons and the methyl groups of the N-methoxy-N-methylamide moiety.

The aromatic region is anticipated to show three distinct signals due to the substitution pattern on the benzene (B151609) ring. The proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field. The other two aromatic protons would display characteristic splitting patterns (doublets or doublet of doublets) based on their coupling with adjacent protons.

The N-methyl and O-methyl groups are expected to appear as sharp singlets in the upfield region of the spectrum. The chemical shifts of these groups are sensitive to their electronic environment and the rotational dynamics around the amide bond.

Predicted ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 - 8.2 | d | 1H | Ar-H (ortho to NO₂) |

| ~7.9 - 7.7 | dd | 1H | Ar-H (meta to NO₂) |

| ~7.6 - 7.4 | d | 1H | Ar-H (ortho to Cl) |

| ~3.7 | s | 3H | O-CH₃ |

| ~3.4 | s | 3H | N-CH₃ |

Note: The predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents (chloro, nitro, and amide groups). The carbon bearing the nitro group and the carbon bearing the chloro group are expected to be significantly shifted. The carbonyl carbon of the amide group will appear as a characteristic signal in the downfield region, typically around 165-175 ppm. The N-methyl and O-methyl carbons will be observed in the upfield region.

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Amide) |

| ~148 | Ar-C (C-NO₂) |

| ~140 | Ar-C (C-Amide) |

| ~135 | Ar-C (C-Cl) |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~122 | Ar-CH |

| ~62 | O-CH₃ |

| ~34 | N-CH₃ |

Note: These are predicted values and are subject to experimental verification.

Advanced NMR Techniques for Conformational Analysis

Due to the presence of the ortho-chloro substituent, hindered rotation around the aryl-carbonyl bond and the amide C-N bond can be anticipated. This restricted rotation can lead to the existence of different conformers or rotamers, which may be observable by NMR spectroscopy.

Advanced NMR techniques, such as variable temperature (VT) NMR, can be employed to study these conformational dynamics. At room temperature, the signals for the N-methyl and O-methyl groups might appear as broad humps rather than sharp singlets, indicating a dynamic equilibrium between different conformations. Upon heating, the rate of rotation around the single bonds increases, which can lead to the coalescence of these broad signals into sharper singlets. Conversely, cooling the sample can slow down the rotation sufficiently to potentially resolve distinct signals for each conformer.

Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide through-space correlations between protons, offering insights into the preferred spatial arrangement of the N-methoxy-N-methylamide group relative to the aromatic ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For the molecular formula C₉H₉ClN₂O₄, the calculated exact mass of the molecular ion [M]⁺ can be compared to the experimentally determined value. A close match between the theoretical and observed masses (typically within a few parts per million) provides strong evidence for the assigned molecular formula.

Expected HRMS Data for this compound:

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 245.0278 | To be determined |

| [M+Na]⁺ | 267.0098 | To be determined |

Note: The specific adduct ions observed will depend on the ionization technique used (e.g., ESI, APCI).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a volatile compound and can also aid in its identification.

In a GC-MS analysis of this compound, a pure sample should ideally produce a single peak in the gas chromatogram. The retention time of this peak is a characteristic property of the compound under the specific GC conditions.

The mass spectrometer detector provides a mass spectrum for the compound as it elutes from the GC column. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural confirmation. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group, the methyl group, the nitro group, and cleavage of the amide bond. Analysis of these fragments can help to piece together the structure of the parent molecule.

Fragmentation Pathway Analysis

The fragmentation of this compound would likely be initiated by the ionization of the molecule, followed by cleavage at the most labile bonds. The amide bond is a common site for initial fragmentation.

Plausible Fragmentation Steps:

Alpha-Cleavage: A primary fragmentation event would likely involve the cleavage of the bond between the carbonyl carbon and the nitrogen atom (α-cleavage), a characteristic fragmentation for amides. libretexts.org This would result in the formation of a 2-chloro-5-nitrobenzoyl cation.

Loss of Methoxy and Methyl Groups: Subsequent fragmentation could involve the loss of the methoxy (-OCH3) and methyl (-CH3) groups from the nitrogen atom.

Aromatic Ring Fragmentation: The 2-chloro-5-nitrophenyl ring could undergo further fragmentation, including the loss of the nitro group (-NO2) and the chlorine atom (-Cl).

A summary of potential major fragments is presented in the interactive data table below.

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

| [M]+ | Intact Molecule | 244.03 |

| [M - OCH3]+ | Loss of methoxy group | 213.04 |

| [M - N(O)CH3]+ | Cleavage of the N-N bond | 184.99 |

| [C7H3ClNO2]+ | 2-chloro-5-nitrobenzoyl cation | 183.98 |

| [C7H3ClNO]+ | Loss of an oxygen from the nitro group | 167.98 |

| [C6H3ClN]+ | Loss of CO from the benzoyl cation | 123.99 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands corresponding to its constituent functional groups. libretexts.orglibretexts.org

Expected IR Absorption Bands:

Amide Carbonyl (C=O) Stretch: A strong absorption band is anticipated in the region of 1650-1680 cm⁻¹, which is characteristic of the C=O stretching vibration in a tertiary amide. The electron-withdrawing nature of the nitro and chloro substituents on the aromatic ring may slightly shift this frequency.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl and methoxy groups will likely be observed in the 2850-2960 cm⁻¹ region.

Nitro (NO2) Group Stretches: The asymmetric and symmetric stretching vibrations of the nitro group are expected to produce two strong bands, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. libretexts.org

C-N Stretch: The stretching vibration of the C-N bond is expected in the range of 1300-1400 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

The following interactive table summarizes the expected characteristic IR peaks for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | C=O Stretch | 1650-1680 |

| Aromatic Ring | C-H Stretch | >3000 |

| Methyl/Methoxy | C-H Stretch | 2850-2960 |

| Nitro Group | Asymmetric N-O Stretch | 1520-1560 |

| Nitro Group | Symmetric N-O Stretch | 1340-1380 |

| Amide | C-N Stretch | 1300-1400 |

| Aryl Halide | C-Cl Stretch | 700-800 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, analysis of closely related structures, such as N-chloro-N-methoxy-4-nitrobenzamide and methyl 5-chloro-2-nitrobenzoate, can offer valuable insights into its likely solid-state conformation and packing. core.ac.uknih.gov

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is likely to be influenced by a combination of van der Waals forces and weaker intermolecular interactions, such as C-H···O hydrogen bonds. nih.gov In the crystal structure of methyl 5-chloro-2-nitrobenzoate, weak C—H⋯O hydrogen bonds link molecules into layers. nih.gov A similar arrangement can be anticipated for the title compound, where the oxygen atoms of the nitro and carbonyl groups could act as hydrogen bond acceptors for the methyl and aromatic C-H groups of neighboring molecules.

These interactions play a crucial role in stabilizing the crystal lattice. The presence of the bulky chloro and nitro groups will also influence the molecular packing, likely leading to a layered or herringbone arrangement to maximize packing efficiency.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state will be dictated by the steric and electronic interactions between its various substituents.

Amide Bond Conformation: The amide bond is expected to exhibit a significant degree of pyramidalization at the nitrogen atom, a phenomenon observed in related N-alkoxy-N-chloroamides. core.ac.uk This is due to the presence of two electronegative substituents (methoxy and the chloro-substituted benzoyl group) on the nitrogen atom.

Orientation of Substituents: The plane of the benzamide (B126) group and the aromatic ring are likely to be twisted with respect to each other to minimize steric hindrance between the ortho-chloro substituent and the carbonyl group. In related structures, the nitro group is often slightly twisted out of the plane of the benzene ring. nih.gov For instance, in methyl 5-chloro-2-nitrobenzoate, the nitro group is twisted from the benzene ring plane by 29.4 (1)°. nih.gov A similar torsion angle can be expected for the title compound.

The table below provides a hypothetical summary of key structural parameters for this compound based on data from analogous compounds.

| Parameter | Expected Value/Observation | Rationale from Analogous Structures |

| N-atom hybridization | sp³-like (pyramidal) | Observed in N-chloro-N-alkoxybenzamides core.ac.uk |

| C(O)-N bond rotation | Restricted | Typical for amide bonds |

| Aromatic ring - C(O) torsion angle | Non-planar | To minimize steric hindrance |

| Nitro group - Aromatic ring torsion angle | Slightly twisted | Observed in methyl 5-chloro-2-nitrobenzoate nih.gov |

Computational and Theoretical Chemistry Studies of 2 Chloro N Methoxy N Methyl 5 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. For a compound like 2-Chloro-N-methoxy-N-methyl-5-nitrobenzamide, these methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting the molecular geometry of organic compounds. The optimization of the molecular structure of this compound would likely be performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p).

The expected outcome of such a calculation would be the optimized three-dimensional structure of the molecule, providing data on bond lengths, bond angles, and dihedral angles. For example, in a related compound, N-chloro-N-methoxy-4-nitrobenzamide, X-ray diffraction studies, supported by calculations, revealed a high degree of pyramidality at the amide nitrogen atom. core.ac.uk A similar pyramidal geometry would be anticipated for this compound due to the presence of electronegative substituents on the nitrogen atom.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value Range |

|---|---|

| C-Cl Bond Length | 1.73 - 1.75 Å |

| C-NO2 Bond Length | 1.47 - 1.49 Å |

| C=O Bond Length | 1.22 - 1.24 Å |

| C-N (amide) Bond Length | 1.38 - 1.42 Å |

| N-O (methoxy) Bond Length | 1.40 - 1.44 Å |

| N-CH3 Bond Length | 1.45 - 1.48 Å |

Note: These are hypothetical values based on typical bond lengths in similar organic molecules and require specific DFT calculations for validation.

DFT calculations are also instrumental in predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, vibrational frequencies corresponding to infrared (IR) and Raman spectra would be calculated. These calculations would help in assigning the vibrational modes of the molecule, such as the characteristic stretching frequencies of the C=O, N-O, and NO2 groups. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the carbonyl stretching frequency was observed in the range of 1614–1692 cm⁻¹, and the asymmetric and symmetric stretching of the NO2 group were found around 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. nih.gov

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts, when compared with experimental data, can confirm the molecular structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and electronic properties of a molecule. mdpi.comnih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com

For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the benzene (B151609) ring and the amide group. Conversely, the LUMO is likely to be centered on the electron-deficient nitro group and the carbonyl carbon. The HOMO-LUMO energy gap would provide insights into the molecule's reactivity in various chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) - Hypothetical |

|---|---|

| HOMO | -7.5 to -6.5 |

| LUMO | -3.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are illustrative and would need to be determined by specific quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing details that are often difficult to obtain experimentally.

To understand the kinetics of a reaction involving this compound, transition state theory combined with quantum chemical calculations would be employed. This involves locating the transition state structure for a given reaction step and calculating its energy. The activation energy, which is the energy difference between the reactants and the transition state, can then be determined. A lower activation energy indicates a faster reaction rate. For complex reactions, multiple transition states may be identified, corresponding to different steps in the reaction mechanism.

By identifying the reactants, intermediates, transition states, and products, a complete reaction pathway can be mapped out on the potential energy surface. This mapping provides a detailed picture of the reaction mechanism, including the sequence of bond-breaking and bond-forming events. For reactions involving this compound, this would allow for a theoretical exploration of its reactivity with various reagents and the prediction of the most likely reaction products under different conditions. Such studies have been successfully applied to understand the reactivity of other complex organic molecules. researchgate.net

Conformational Analysis and Tautomerism Studies in Related Systems

Computational chemistry offers significant insights into the three-dimensional structure and potential isomeric forms of molecules like this compound. While direct conformational and tautomerism studies on this specific compound are not extensively documented in publicly available literature, analysis of its core structural components—the N-methoxy-N-methylamide (Weinreb amide) and the substituted benzamide (B126) framework—provides a strong basis for theoretical predictions.

Computational models predict that the ground state conformation of such amides is typically planar, which maximizes π-orbital overlap. The rotational barrier around the C-N bond in simple amides can be significant. For the N-methoxy-N-methylamide moiety, additional rotational degrees of freedom exist around the N-O and O-CH₃ bonds. The interaction between the lone pairs of the nitrogen and oxygen atoms, as well as steric hindrance from the methyl groups, influences the preferred dihedral angles. The stability of the tetrahedral intermediate formed during nucleophilic attack is a hallmark of Weinreb amides, a feature attributed to chelation involving the methoxy (B1213986) group. wikipedia.orgmychemblog.com

Interactive Table 1: Representative Calculated Rotational Barriers in Amide Systems. Note: Data presented here are illustrative values for simple amide systems to provide context for the conformational rigidity of the C-N amide bond.

Tautomerism in Substituted Benzamides: Prototropic tautomerism involves the migration of a proton between two atoms within the same molecule. nih.gov For benzamides, the most common form is the amide-imidol tautomerism, where a proton moves from the nitrogen to the carbonyl oxygen, resulting in an imidic acid.

Computational studies on related systems, such as 1-benzamidoisoquinoline derivatives, have shown that the position of this equilibrium is highly sensitive to the electronic nature of substituents on the phenyl ring. nih.gov Electron-withdrawing groups, like the nitro group present in this compound, can influence the stability of tautomers. For instance, studies have shown that a strong electron-accepting NO₂ group can shift the equilibrium away from the amide form compared to electron-donating groups. nih.gov Despite this, for most simple benzamides, the amide form is overwhelmingly more stable than the imidol tautomer under standard conditions, often by several kcal/mol. Theoretical calculations are essential to quantify these energy differences and predict the dominant species. nih.govchemrxiv.org

Substituent Effects and Structure-Reactivity Relationships from a Theoretical Perspective

The chemical behavior of this compound is profoundly influenced by the electronic effects of its chloro and nitro substituents. libretexts.org Computational methods, particularly Density Functional Theory (DFT), are powerful tools for dissecting these influences on the molecule's electronic structure and predicting its reactivity. mdpi.com

Electronic Effects of Substituents: The chloro and nitro groups are both electron-withdrawing. The nitro group at the meta-position (position 5) exerts a strong electron-withdrawing effect primarily through its negative resonance (-R) and inductive (-I) effects. The chlorine atom at the ortho-position (position 2) withdraws electron density mainly through its strong inductive effect, while its resonance effect is weaker.

These substituent effects can be quantified computationally through various parameters:

Atomic Charges: Calculations can determine the partial charges on each atom (e.g., using Natural Bond Orbital, NBO, or Mulliken population analysis). For this compound, these calculations would be expected to show a significant increase in the positive charge of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzamide.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution. For this molecule, the map would likely show highly negative potential (red/yellow) around the oxygen atoms of the nitro and carbonyl groups, and positive potential (blue) around the aromatic protons and the carbonyl carbon.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of chemical reactivity. The strong electron-withdrawing groups lower the energy of the LUMO, indicating an increased electron affinity and enhanced reactivity toward nucleophiles. The HOMO-LUMO energy gap is a key descriptor of chemical stability. mdpi.com

Interactive Table 2: Predicted Qualitative Effects of Substituents on Electronic Properties. This table illustrates the expected trends for the substituents in this compound based on general principles of computational organic chemistry.

Structure-Reactivity Relationships: The relationship between a molecule's structure and its chemical reactivity (Structure-Activity Relationship, SAR) is a cornerstone of medicinal and materials chemistry. researchgate.net From a theoretical perspective, the calculated electronic properties can be correlated with experimentally observed reaction rates or biological activities. nih.gov

For this compound, the computational data would predict high reactivity at the carbonyl carbon. The ortho-chloro group, in addition to its electronic effect, can exert a steric influence, potentially affecting the trajectory of an incoming nucleophile and influencing the conformational orientation of the amide group relative to the aromatic ring. DFT calculations can model the transition states of potential reactions, providing activation energies that serve as a theoretical basis for predicting reaction kinetics. Studies on substituted benzoic acids have successfully used quantum chemical descriptors to correlate with physical properties like pKa, demonstrating the predictive power of these computational approaches. researchgate.net

Derivatization Strategies and Functional Group Transformations of 2 Chloro N Methoxy N Methyl 5 Nitrobenzamide

Modification of the Nitro Group (e.g., Reduction to Amine)

The nitro group is a versatile functional handle, readily transformable into other nitrogen-containing functionalities, most commonly an amino group. The reduction of the nitro group on the benzamide (B126) scaffold is a key transformation for introducing structural diversity. A variety of methods, ranging from classical catalytic hydrogenation to the use of metal reductants in acidic media, can be employed.

The choice of reducing agent is critical for achieving chemoselectivity, particularly given the presence of a reducible chloro-substituent and a potentially sensitive amide group. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source is a highly effective method for reducing nitroarenes to their corresponding anilines. organic-chemistry.org This can be performed using hydrogen gas or through transfer hydrogenation with reagents like triethylsilane. organic-chemistry.org For laboratory-scale synthesis, a common two-step procedure involves reduction with a metal, such as tin (Sn), in the presence of a strong acid like hydrochloric acid (HCl), followed by neutralization with a base to yield the free amine. youtube.com

Alternative and milder conditions can also be applied. For instance, the use of carbonyl iron powder in water offers an environmentally responsible method for reducing aromatic nitro groups. organic-chemistry.org Metal-free reductions using reagents like tetrahydroxydiboron (B82485) have also been developed, providing excellent chemoselectivity and tolerance for sensitive functional groups such as halogens. organic-chemistry.org

In addition to chemical methods, biocatalytic reductions offer a high degree of selectivity. Nitroreductase enzymes, for example, can chemoselectively reduce aromatic nitro groups to hydroxylamino groups. nih.govnih.gov This intermediate can then be further transformed, providing a different synthetic pathway compared to direct reduction to the amine. nih.govnih.gov The reduction of the nitro group on 2-nitro-3-methyl-5-chlorobenzoic acid via catalytic hydrogenation has been demonstrated as a successful step in multi-step synthesis, highlighting the compatibility of this reaction with chloro- and carboxyl-functionalized benzene (B151609) rings. google.com

| Method | Reagents/Catalyst | Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Amine | High efficiency, clean reaction. organic-chemistry.org |

| Metal/Acid Reduction | Sn, HCl; followed by NaOH | Amine | Classic, robust two-step method. youtube.com |

| Transfer Hydrogenation | Triethylsilane, Pd/C | Amine | Avoids the use of gaseous hydrogen. organic-chemistry.org |

| Metal-Free Reduction | Tetrahydroxydiboron (B₂(OH)₄) | Amine | High chemoselectivity, tolerates halogens. organic-chemistry.org |

| Biocatalytic Reduction | Nitroreductase, NADPH | Hydroxylamine | Chemoselective reduction under biological conditions. nih.govnih.gov |

Functionalization of the Chloro Substituent (e.g., Cross-Coupling Reactions)

The chloro substituent on the aromatic ring serves as a prime site for introducing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the modular assembly of complex molecules.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the preeminent method. nih.govnih.gov This palladium-catalyzed reaction couples an aryl halide with an amine. This would allow for the introduction of primary or secondary alkyl- or aryl-amines at the position of the chloro substituent. This reaction has seen extensive development, with a wide variety of ligands and reaction conditions available to couple even challenging substrates under mild conditions. nih.govresearchgate.net

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed | Installed Group |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) catalyst, phosphine (B1218219) ligand, base | Ar'-B(OH)₂ | C-C | Aryl or Heteroaryl |

| Buchwald-Hartwig Amination | Pd(0) catalyst, phosphine ligand, base | R₂NH | C-N | Amino (NR₂) |

Transformations at the N-methoxy-N-methylamide Moiety

The N-methoxy-N-methylamide, or Weinreb amide, is a particularly useful functional group specifically designed for its controlled reactivity with organometallic reagents. Its primary transformation is the synthesis of ketones.

When treated with Grignard reagents (R-MgBr) or organolithium reagents (R-Li), the Weinreb amide forms a stable five-membered chelate intermediate. This intermediate is stable at low temperatures and does not collapse until acidic workup. This unique stability prevents the common problem of over-addition that occurs with other carbonyl derivatives like esters or acid chlorides, thus providing a high-yielding and reliable method for ketone synthesis.

Beyond this classical transformation, the N-methoxy amide moiety can participate in other coupling reactions. For example, an iron-catalyzed N=S bond coupling reaction between N-methoxy amides and sulfoxides has been developed for the synthesis of N-acyl sulfoximines. acs.org This method demonstrates the potential for novel transformations at this site. Furthermore, studies on the related N-chloro-N-methoxy-4-nitrobenzamide show that nucleophilic substitution can occur at the amide nitrogen, or reduction can lead to dimerization, forming hydrazine (B178648) derivatives. core.ac.uk

| Reagent Type | Example Reagent | Product | Key Feature |

|---|---|---|---|

| Organometallic | R-MgBr or R-Li | Ketone (after workup) | Controlled addition, prevents over-addition to form tertiary alcohols. |

| Reducing Agent | LiAlH₄ or DIBAL-H | Aldehyde | Stable intermediate allows for isolation of the aldehyde. |

| Coupling Partner | Sulfoxides (with FeCl₃ catalyst) | N-acyl sulfoximine | Novel N=S bond formation. acs.org |

Synthesis of Analogues for Advanced Structure-Reactivity Relationship Studies

The strategic derivatization of 2-Chloro-N-methoxy-N-methyl-5-nitrobenzamide at its three key functional groups allows for the systematic synthesis of a library of analogues. Such a library is essential for conducting advanced structure-reactivity relationship (SRR) or structure-activity relationship (SAR) studies. By methodically altering specific parts of the molecule and evaluating the resulting changes in chemical reactivity or biological activity, researchers can develop a comprehensive understanding of the role each component plays.

For instance, a series of analogues of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide were synthesized to investigate their potential as antidiabetic agents, demonstrating how systematic structural modifications can be correlated with biological activity. nih.gov

A similar approach can be applied to this compound:

Modification of the Nitro Group: Reducing the nitro group to an amine provides a new point for diversification. The resulting amine can be acylated, alkylated, or converted into other functionalities, allowing for the exploration of how polarity, hydrogen-bonding capability, and basicity at this position influence the molecule's properties.

Functionalization of the Chloro Substituent: Using Suzuki and Buchwald-Hartwig reactions, a wide variety of substituents can be installed. This allows for a systematic probing of steric bulk, electronic effects (electron-donating vs. electron-withdrawing), and lipophilicity at this position.

By combining these derivatization strategies, a multi-dimensional matrix of compounds can be generated. The analysis of this matrix provides deep insights into the molecular features crucial for a desired chemical or biological endpoint.

| Modification Site | Reaction Type | Probed Properties |

|---|---|---|

| Nitro Group | Reduction, Acylation, Alkylation | Polarity, Basicity, H-bonding |

| Chloro Substituent | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Steric Bulk, Lipophilicity, Electronics (π-stacking, etc.) |

| Amide Moiety | Weinreb Ketone Synthesis | Side-chain size, shape, and functionality |

Applications of 2 Chloro N Methoxy N Methyl 5 Nitrobenzamide As a Synthetic Intermediate

Precursor in Organic Synthesis of Complex Molecules

There is no available scientific literature detailing the use of 2-Chloro-N-methoxy-N-methyl-5-nitrobenzamide as a precursor in the multi-step synthesis of complex organic molecules. While related benzamide (B126) structures are utilized in medicinal chemistry and materials science, the specific synthetic routes originating from this compound are not documented.

Building Block for Advanced Molecular Architectures

No published research could be found that describes the role of This compound as a fundamental building block for the construction of advanced molecular architectures. Its potential for such applications remains theoretically plausible due to its functional groups, but has not been experimentally demonstrated in available sources.

Role in the Synthesis of Specific Chemical Families (e.g., within broader academic research on compound classes)

There is no documented evidence of This compound being employed in the synthesis of any specific families of chemical compounds within broader academic or industrial research. While research exists on the synthesis and applications of various nitrobenzamides and their derivatives, this specific molecule is not highlighted as a key intermediate.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-methoxy-N-methyl-5-nitrobenzamide, and how can reaction efficiency be optimized?

- Methodology : The compound is synthesized via amidation of 2-chloro-5-nitrobenzoic acid with N-methoxy-N-methylamine (Weinreb amide formation). Key steps include:

- Coupling agents : Use DCC (N,N’-dicyclohexylcarbodiimide) or EDC/HOBt for activating the carboxylic acid.

- Solvent optimization : Dichloromethane (DCM) or THF at 0–25°C improves yield by stabilizing reactive intermediates .

- Yield enhancement : A 94% yield is achieved using stoichiometric coupling agents and inert atmosphere conditions .

- Data Table :

| Starting Material | Coupling Agent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-5-nitrobenzoic acid | DCC/DMAP | DCM | 94% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- 1H/13C NMR :

- 1H NMR (CDCl₃) : Peaks at δ 8.23–8.20 (aromatic protons), δ 3.50 (N–CH₃), δ 3.41 (O–CH₃) confirm methoxy and methyl groups .

- 13C NMR : Signals at δ 165.9 (C=O), δ 146.3 (nitro group) validate the structure .

- IR Spectroscopy : A strong C=O stretch at ~1650 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹ are diagnostic .

Q. What are the solubility properties of this compound, and how do they influence reaction design?

- Solubility : Moderately soluble in DCM, THF, and DMF; insoluble in water.

- Implications : Use polar aprotic solvents for reactions requiring homogeneous mixing. Precipitation in hexane aids purification .

Advanced Research Questions

Q. How can contradictory NMR data from different synthetic batches be resolved?

- Root cause analysis :

- Impurities : Trace solvents (e.g., DMF) may shift peaks. Dry samples under high vacuum.

- Tautomerism : Check for keto-enol tautomerism in the amide group using variable-temperature NMR.

- Mitigation : Compare data with computed spectra (DFT) or use HSQC/HMBC for unambiguous assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.